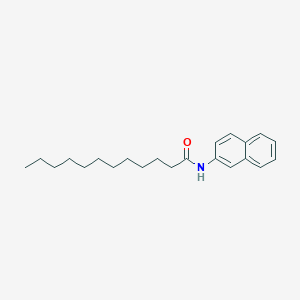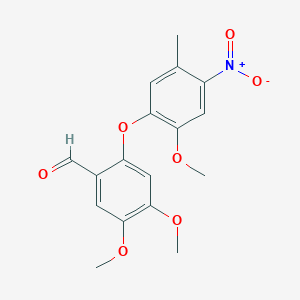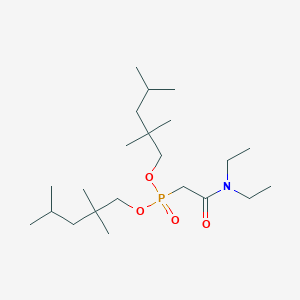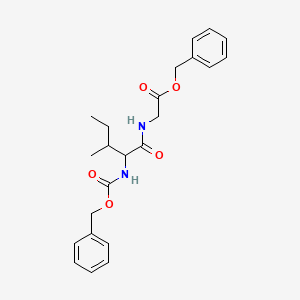
3,3'-Bis(triphenylsilyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C48H38Si2. It is characterized by the presence of two triphenylsilyl groups attached to a biphenyl core. This compound is of interest due to its unique structural and electronic properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(triphenylsilyl)biphenyl typically involves the reaction of biphenyl with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Biphenyl+2ClSiPh3→3,3’-Bis(triphenylsilyl)biphenyl+2HCl
Industrial Production Methods
While specific industrial production methods for 3,3’-Bis(triphenylsilyl)biphenyl are not well-documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions
3,3’-Bis(triphenylsilyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl anions.
Substitution: The triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl anions.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
3,3’-Bis(triphenylsilyl)biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of 3,3’-Bis(triphenylsilyl)biphenyl involves its ability to interact with various molecular targets through its silicon atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s rigid structure and ability to form stable complexes also contribute to its effectiveness in various applications.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(triphenylsilyl)biphenyl
- Tetraphenylsilane
- Triphenylsilyl-substituted aromatic compounds
Uniqueness
3,3’-Bis(triphenylsilyl)biphenyl is unique due to the specific positioning of the triphenylsilyl groups on the biphenyl core, which imparts distinct electronic and structural properties. This positioning enhances its stability and makes it particularly suitable for applications requiring high thermal and chemical stability.
特性
CAS番号 |
18826-15-8 |
|---|---|
分子式 |
C48H38Si2 |
分子量 |
671.0 g/mol |
IUPAC名 |
triphenyl-[3-(3-triphenylsilylphenyl)phenyl]silane |
InChI |
InChI=1S/C48H38Si2/c1-7-23-41(24-8-1)49(42-25-9-2-10-26-42,43-27-11-3-12-28-43)47-35-19-21-39(37-47)40-22-20-36-48(38-40)50(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-38H |
InChIキー |
GYIIZSZMHKCZNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)









